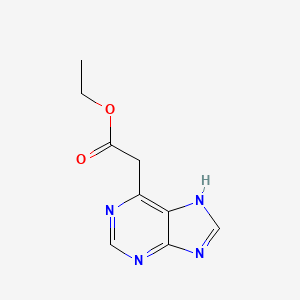

Ethyl 2-(9H-purin-6-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(9H-purin-6-yl)acetate is a chemical compound with the molecular formula C9H10N4O2 . It is also known by other names such as ETHYL (9H-PURIN-6-YL)ACETATE and Ethyl 2- (7H-purin-6-yl)acetate .

Molecular Structure Analysis

The InChI code for Ethyl 2-(9H-purin-6-yl)acetate is1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13) . The Canonical SMILES is CCOC(=O)CC1=C2C(=NC=N1)N=CN2 . Physical And Chemical Properties Analysis

Ethyl 2-(9H-purin-6-yl)acetate has a molecular weight of 206.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The topological polar surface area is 80.8 Ų . The compound has a complexity of 236 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl 2-(9H-purin-6-yl)acetate has been studied for its synthesis and characterization, revealing its utility in the creation of purines bearing functionalized carbon substituents or methyl in position 6. A novel approach to the synthesis of such purines was developed, showing that under different reaction conditions, 6-halopurine derivatives could react with ethyl acetoacetate efficiently to yield 2-(purin-6-yl)acetoacetic acid ethyl esters, (purin-6-yl)acetates, and 6-methylpurines respectively, without the need for a metal catalyst and ligand (Qu et al., 2009).

Intermediary in Peptidic Nucleic Acid Synthesis

The compound has been identified as an intermediate in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. Its structural peculiarities, such as the expanded endocyclic bond angle at each halogen substitution site compared to unsubstituted purine, highlight its importance in PNA synthesis (Chan et al., 1995).

Chemotherapeutic Treatment of Breast Cancer

A new ligand Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate, structurally related to ethyl 2-(9H-purin-6-yl)acetate, was designed, prepared, and evaluated for anticancer activity against human breast cancer cells. This study showcases the potential of ethyl 2-(9H-purin-6-yl)acetate derivatives for chemotherapy or hormonal therapy of breast cancer treatments (Ragavan et al., 2020).

Potential Inhibitors of the Adenylosuccinate System

Research on ethyl 2-(9H-purin-6-yl)acetate derivatives has explored their synthesis and properties as potential inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system, crucial in the biosynthesis of adenosine monophosphate (AMP). This highlights the compound's role in investigating the inhibition of key enzymatic pathways (Wanner et al., 1978).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(7H-purin-6-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFRJECVHLOADI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C(=NC=N1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421630 |

Source

|

| Record name | Ethyl (7H-purin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(9H-purin-6-yl)acetate | |

CAS RN |

2228-04-8 |

Source

|

| Record name | 2228-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (7H-purin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Furyl)isoxazol-3-yl]methylamine](/img/structure/B1310981.png)

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B1310983.png)

![2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1310996.png)